molecular formula C13H19NO2 B14029196 ((2R,5R)-4-Benzyl-5-methylmorpholin-2-yl)methanol

((2R,5R)-4-Benzyl-5-methylmorpholin-2-yl)methanol

Cat. No.: B14029196
M. Wt: 221.29 g/mol
InChI Key: NFCNFNOOTWGKSR-DGCLKSJQSA-N
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Description

((2R,5R)-4-Benzyl-5-methylmorpholin-2-yl)methanol is a chiral morpholine derivative with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a morpholine ring. Its stereochemistry is defined by the (2R,5R) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,5R)-4-Benzyl-5-methylmorpholin-2-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of benzyl bromide and (2R,5R)-5-methylmorpholine as starting materials. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

((2R,5R)-4-Benzyl-5-methylmorpholin-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

((2R,5R)-4-Benzyl-5-methylmorpholin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ((2R,5R)-4-Benzyl-5-methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For instance, the (2R,5R) configuration may enhance its interaction with certain protein targets, leading to specific biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-2,5-Dimethylmorpholine: A structurally similar compound with different substituents.

    (2R,5R)-2-Benzyl-5-methylpyrrolidine: Another chiral compound with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

((2R,5R)-4-Benzyl-5-methylmorpholin-2-yl)methanol is unique due to its specific stereochemistry and the presence of both benzyl and methyl groups

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

[(2R,5R)-4-benzyl-5-methylmorpholin-2-yl]methanol

InChI

InChI=1S/C13H19NO2/c1-11-10-16-13(9-15)8-14(11)7-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m1/s1

InChI Key

NFCNFNOOTWGKSR-DGCLKSJQSA-N

Isomeric SMILES

C[C@@H]1CO[C@H](CN1CC2=CC=CC=C2)CO

Canonical SMILES

CC1COC(CN1CC2=CC=CC=C2)CO

Origin of Product

United States

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